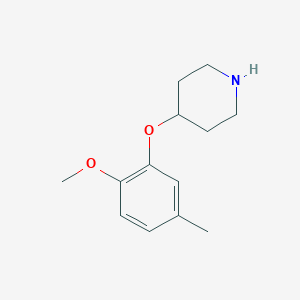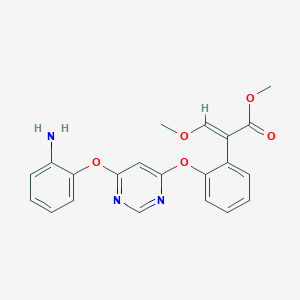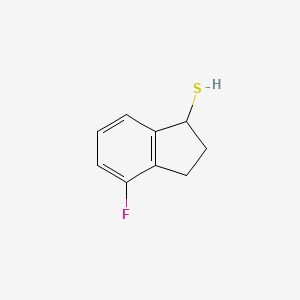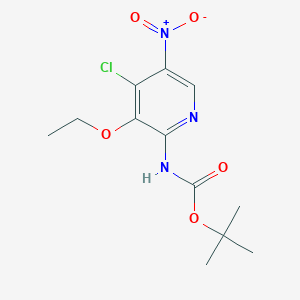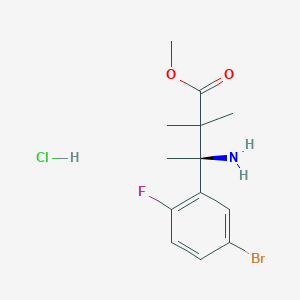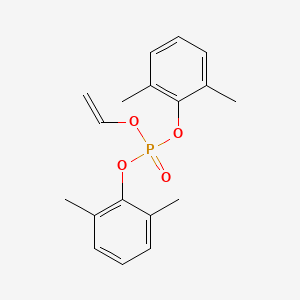
Bis(2,6-dimethylphenyl) vinyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethylphenyl) vinyl phosphate: is an organophosphorus compound with the molecular formula C18H21O4P This compound is characterized by the presence of two 2,6-dimethylphenyl groups attached to a vinyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylphenyl) vinyl phosphate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with vinyl alcohol to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction with POCl3
- Solvent: Anhydrous conditions using solvents like dichloromethane
- Base: Pyridine or triethylamine to neutralize the hydrochloric acid formed
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors with precise temperature control
- Continuous addition of reagents to maintain reaction conditions
- Use of automated systems for monitoring and controlling the reaction parameters
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-dimethylphenyl) vinyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding phosphoric acid derivatives
Reduction: Formation of phosphine derivatives
Substitution: Formation of substituted vinyl phosphate derivatives
Scientific Research Applications
Bis(2,6-dimethylphenyl) vinyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.
Mechanism of Action
The mechanism of action of Bis(2,6-dimethylphenyl) vinyl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, leading to inhibition of their activity.
Signal Transduction: Modulation of signaling pathways by interacting with key proteins involved in signal transduction.
Comparison with Similar Compounds
- Bis(2,6-dimethylphenyl) phosphate
- Tris(2,6-dimethylphenyl) phosphate
- Bis(2,6-dimethylphenyl) phenyl phosphate
Comparison:
- Bis(2,6-dimethylphenyl) vinyl phosphate is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its analogs.
- Tris(2,6-dimethylphenyl) phosphate has three 2,6-dimethylphenyl groups, making it more sterically hindered and less reactive.
- Bis(2,6-dimethylphenyl) phenyl phosphate contains a phenyl group instead of a vinyl group, leading to different chemical properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
869058-03-7 |
|---|---|
Molecular Formula |
C18H21O4P |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
bis(2,6-dimethylphenyl) ethenyl phosphate |
InChI |
InChI=1S/C18H21O4P/c1-6-20-23(19,21-17-13(2)9-7-10-14(17)3)22-18-15(4)11-8-12-16(18)5/h6-12H,1H2,2-5H3 |
InChI Key |
RVVVBDDRVOFABD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC=C)OC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




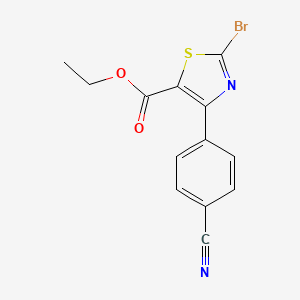
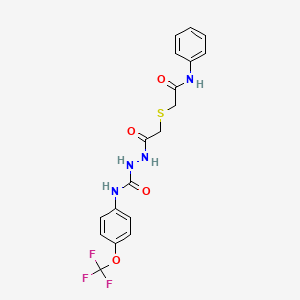
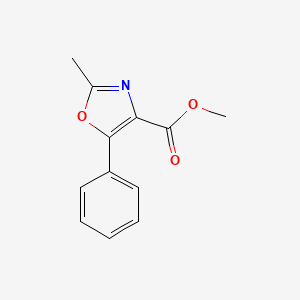
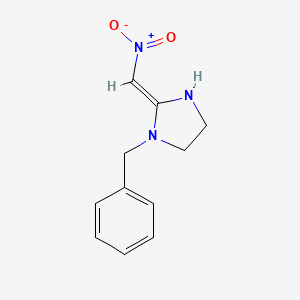
![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)
